2-(2,4-Dibromophenyl)acetic acid
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Overview
Description
2-(2,4-Dibromophenyl)acetic acid is a chemical compound with the CAS Number: 98434-44-7 . It has a molecular weight of 293.94 . The compound appears as a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Br2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) . This indicates that the molecule consists of a phenyl ring substituted with two bromine atoms and an acetic acid group .Scientific Research Applications
Environmental Monitoring and Toxicology
A significant area of research is the environmental monitoring and toxicology of related compounds, particularly herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Studies have focused on the toxicology, mutagenicity, and environmental impact of 2,4-D, exploring its behavior in ecosystems and potential risks to human health. For example, a scientometric review highlighted global trends and gaps in studies about the toxicity of 2,4-D herbicides, indicating a focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020). These insights could be applicable to understanding the environmental and health impacts of 2-(2,4-Dibromophenyl)acetic acid, especially considering its structural similarity to 2,4-D.
Synthesis and Structural Studies
Research on the synthesis and characterization of similar compounds provides insights into chemical synthesis techniques, structural analysis, and potential applications in materials science. For instance, studies on disubstituted biphenyl derivatives, such as biphenyl-4,4′-diacetic acid, reveal methods for synthesizing complex organic molecules and analyzing their structural characteristics through techniques like FT-IR, Raman spectroscopy, and X-ray powder diffraction (Sienkiewicz-Gromiuk et al., 2014). These methodologies could be adapted for studying this compound, facilitating the development of novel materials or pharmaceuticals.
Molecular Interactions and Biological Effects
The molecular interactions and biological effects of compounds structurally related to this compound are also of interest. Research into the effects of 2,4-D on human dental pulp stem cells, for example, has revealed insights into cellular responses to chemical exposure, including oxidative stress and apoptosis (Mahmoudinia et al., 2019). Understanding these mechanisms can inform safety assessments and therapeutic applications of related chemicals.
Safety and Hazards
The safety information available indicates that 2-(2,4-Dibromophenyl)acetic acid may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
2-(2,4-dibromophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKDKHMRQKYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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